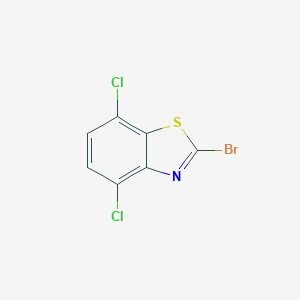

2-Bromo-4,7-dichloro-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,7-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NS/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLSYQBMZVEAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646587 | |

| Record name | 2-Bromo-4,7-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1849-68-9 | |

| Record name | 2-Bromo-4,7-dichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Bromo 4,7 Dichloro 1,3 Benzothiazole

Direct Synthetic Routes to the 2-Bromo-4,7-dichloro-1,3-benzothiazole Core

The construction of the this compound scaffold involves the formation of the benzothiazole (B30560) ring system and the specific introduction of bromine and chlorine substituents at the 2, 4, and 7 positions.

Cyclization Reactions for Benzothiazole Ring Formation

The fundamental approach to synthesizing the benzothiazole core involves the cyclization of appropriately substituted anilines. A common method is the reaction of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. For the target molecule, this would ideally start from 2-amino-3,6-dichlorothiophenol.

Classic cyclization methods often involve the reaction of anilines with potassium thiocyanate (B1210189) (KSCN) in the presence of an oxidizing agent, such as bromine, which also serves to introduce the 2-bromo substituent. rjpbcs.com The reaction of substituted anilines with thiocyanogen (B1223195) is another established method for forming 2-aminobenzothiazoles, which can then be further modified. indexcopernicus.comresearchgate.net

Another significant cyclization strategy is the Jacobsen reaction, which involves the radical cyclization of thiobenzanilides. researchgate.net While highly effective for many benzothiazole syntheses, its application to achieve the specific 4,7-dichloro substitution pattern would depend on the availability of the corresponding 3,6-dichlorinated aniline (B41778) precursor.

The following table summarizes key cyclization strategies for benzothiazole ring formation:

| Starting Materials | Reagents | Product Type | Reference |

| Substituted Anilines | Potassium Thiocyanate, Bromine | 2-Aminobenzothiazoles | rjpbcs.com |

| Substituted Anilines | Thiocyanogen | 2-Aminobenzothiazoles | indexcopernicus.comresearchgate.net |

| Thiobenzanilides | Potassium Ferricyanide | 2-Arylbenzothiazoles | researchgate.net |

| 2-Aminothiophenols | Aldehydes, Oxidant (e.g., DMSO) | 2-Arylbenzothiazoles | nih.gov |

| 2-Aminothiophenols | Carboxylic Acids, PPA | 2-Substituted Benzothiazoles | indexcopernicus.com |

Regioselective Halogenation Approaches for Bromine and Chlorine Incorporation

Achieving the specific 2-bromo-4,7-dichloro substitution pattern requires careful control of halogenation reactions. The chlorine atoms at positions 4 and 7 are typically introduced starting from a dichlorinated aniline precursor, such as 3,6-dichloroaniline. Subsequent cyclization and bromination would then yield the target compound.

Direct bromination of a pre-formed 4,7-dichlorobenzothiazole would be a potential route to the final product. Bromination of benzothiazoles can be achieved using elemental bromine in a suitable solvent. For instance, the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is accomplished by reacting 2,1,3-benzothiadiazole (B189464) with bromine in hydrobromic acid. scielo.br A similar strategy could be envisioned for the bromination of 4,7-dichlorobenzothiazole.

A patent for the synthesis of 2,6-dibromo benzothiazole utilizes N-bromosuccinimide (NBS) and titanium dioxide as a catalyst to achieve dibromination in one step, suggesting that NBS is a viable brominating agent for the benzothiazole ring system. google.com

The table below outlines general halogenation approaches:

| Substrate | Halogenating Agent | Product Feature | Reference |

| 2,1,3-Benzothiadiazole | Bromine, Hydrobromic Acid | Dibromination | scielo.br |

| Benzothiazole | N-Bromosuccinimide, TiO₂ | Dibromination | google.com |

One-Pot and Multicomponent Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient approach to complex molecules. The synthesis of 2-substituted benzothiazoles can be achieved through multicomponent reactions. For example, the reaction of anilines, acetophenones, and elemental sulfur can yield 2-aroylbenzothiazoles in a domino transformation. nih.gov

While a specific one-pot synthesis for this compound is not readily found in the literature, the principles of multicomponent reactions could be applied. A hypothetical one-pot reaction could involve the in-situ formation of a dichlorinated 2-aminothiophenol followed by cyclization and bromination. The development of such a process would be a significant step towards a more streamlined synthesis.

Microwave-Assisted and Catalytic Synthesis Pathways

Microwave-assisted organic synthesis has been shown to accelerate the synthesis of benzothiazole derivatives, often leading to higher yields and shorter reaction times. scielo.brnih.gov The condensation of 2-aminothiophenol with aldehydes, for example, can be efficiently carried out under microwave irradiation. scielo.br This methodology could potentially be adapted for the synthesis of this compound, particularly in the cyclization step.

Catalytic methods are also prevalent in benzothiazole synthesis. Transition metals like copper and palladium are often employed to facilitate C-S and C-N bond formation. mdpi.com For instance, copper-catalyzed reactions of 2-haloanilines with dithiocarbamates can produce 2-aminobenzothiazoles. mdpi.com The use of tetrabromomethane as a halogen bond donor catalyst has also been reported for the synthesis of 2-substituted benzothiazoles under solvent- and metal-free conditions. rsc.org

The following table highlights some advanced synthetic methods:

| Method | Key Features | Example Application | Reference |

| Microwave-Assisted | Reduced reaction times, improved yields | Synthesis of 1,3-benzothiazol-2(3H)-one derivatives | nih.gov |

| Microwave-Assisted | Green solvent (glycerol), catalyst-free | Condensation of 2-aminothiophenol with aldehydes | scielo.br |

| Catalytic (Copper) | C-S and C-N bond formation | Synthesis of 2-aminobenzothiazoles from 2-haloanilines | mdpi.com |

| Catalytic (Halogen Bond Donor) | Metal-free, solvent-free | Activation of thioamides for cyclization | rsc.org |

Post-Synthetic Functionalization and Chemical Transformations of this compound

The presence of three halogen atoms on the benzothiazole core, particularly the bromine at the 2-position, provides opportunities for further chemical modifications.

Nucleophilic Substitution Reactions at Bromine and Chlorine Centers

The reactivity of the halogen substituents towards nucleophilic substitution is a key aspect of the derivatization of this compound. The bromine atom at the 2-position is generally the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the thiazole (B1198619) ring. The chlorine atoms on the benzene (B151609) ring are less reactive towards traditional nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Reactions with various nucleophiles such as amines and thiols can be anticipated. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) has been studied, demonstrating the reactivity of thiol nucleophiles with bromo-substituted heterocycles. mdpi.com Similarly, studies on the nucleophilic substitution of bromo- and nitro-substituted pyridines with amines provide insights into the potential reactivity of the target compound. clockss.org

The selective substitution of one halogen over the others can be achieved by carefully controlling the reaction conditions. In related systems like 4,7-dibromo nih.govgoogle.comrsc.orgthiadiazolo[3,4-d]pyridazine, selective mono- or di-substitution with nucleophiles like morpholine (B109124) has been demonstrated by adjusting stoichiometry and temperature. mdpi.com It is plausible that similar selectivity could be achieved with this compound, with the 2-bromo position being the most likely site for initial substitution.

The following table summarizes potential nucleophilic substitution reactions:

| Nucleophile | Potential Product | Relevant Analogy | Reference |

| Amines (e.g., Morpholine) | 2-Amino-4,7-dichlorobenzothiazole (B155474) derivatives | Nucleophilic substitution on bromo-nitropyridines | clockss.org |

| Thiols | 2-Thioether-4,7-dichlorobenzothiazole derivatives | Reaction of bromo-heterocycles with thiols | mdpi.com |

| Amines | Selective mono-substitution | Selective substitution on dibromo-thiadiazolopyridazine | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of heterocyclic compounds. whiterose.ac.ukyoutube.com The bromine atom at the C2 position of this compound is particularly susceptible to these transformations.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a widely employed method for the arylation or vinylation of heterocyclic systems. uwindsor.canih.gov In the context of this compound, the C2-bromo substituent can readily react with various boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position of the benzothiazole core. The choice of catalyst, such as tetrakis(triphenylphosphine)palladium(0), and base, like potassium phosphate, can influence the reaction's efficiency. nih.gov

A typical reaction involves the coupling of the bromo-benzothiazole with an arylboronic acid, which can be represented by the following general scheme:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

R-B(OH)₂ represents an aryl or heteroaryl boronic acid.

The reaction conditions, including the solvent and temperature, can be optimized to achieve high yields of the desired 2-substituted-4,7-dichlorobenzothiazole derivatives. nih.gov

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is particularly valuable for introducing alkynyl moieties onto the benzothiazole scaffold, which can serve as precursors for more complex structures. The reaction is typically carried out using a palladium catalyst, often in the presence of a copper(I) co-catalyst, and a base. nih.gov

The general transformation can be depicted as:

Scheme 2: General Sonogashira Coupling Reaction

R-C≡CH represents a terminal alkyne.

The alkynylated products can undergo further transformations, such as cyclization reactions, to form fused heterocyclic systems. beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction allows for the introduction of a variety of amines at the C2 position of the benzothiazole ring. The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for the successful amination of aryl halides. nih.gov

The general reaction is as follows:

Scheme 3: General Buchwald-Hartwig Amination

R¹R²NH represents a primary or secondary amine.

This method provides a direct route to 2-amino-4,7-dichlorobenzothiazole derivatives, which are important intermediates in the synthesis of biologically active compounds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-4,7-dichloro-1,3-benzothiazole | nih.govnih.gov |

| Sonogashira | This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4,7-dichloro-1,3-benzothiazole | nih.gov |

| Buchwald-Hartwig | This compound, Amine | Pd precatalyst, Phosphine ligand, Base | 2-Amino-4,7-dichloro-1,3-benzothiazole | nih.gov |

Elaboration of the Thiazole Ring (C2 Position) and Benzene Ring (C4, C7 Positions)

Beyond palladium-catalyzed reactions, the functionalization of the this compound core can be achieved through various other synthetic transformations targeting both the thiazole and benzene rings.

The bromine atom at the C2 position serves as a versatile handle for introducing a variety of functional groups. For instance, nucleophilic aromatic substitution (SNAr) reactions can be employed to displace the bromide with various nucleophiles.

The chlorine atoms at the C4 and C7 positions of the benzene ring are generally less reactive towards nucleophilic substitution than the C2-bromo substituent. However, under specific conditions, such as high temperatures or the use of highly activated nucleophiles, their substitution can be achieved. More commonly, these positions are functionalized through electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the thiazole ring and the existing halogen substituents can make these reactions challenging.

Formation of Hybrid Heterocyclic Systems Incorporating the this compound Moiety

The derivatized this compound can serve as a building block for the construction of more complex, hybrid heterocyclic systems. researchgate.netarkat-usa.org These hybrid molecules, which combine the benzothiazole core with other heterocyclic rings, often exhibit enhanced biological activities. nih.gov

For example, the 2-amino-4,7-dichlorobenzothiazole derivatives obtained from Buchwald-Hartwig amination can be used as starting materials for the synthesis of fused heterocyclic systems. arkat-usa.org Similarly, the alkynylated products from Sonogashira coupling can undergo intramolecular cyclization reactions to generate novel polycyclic aromatic compounds. beilstein-journals.org

The synthesis of these hybrid systems often involves multi-step reaction sequences, where the initial functionalization of the benzothiazole core is a crucial step. scispace.com The strategic combination of different heterocyclic motifs can lead to the discovery of new compounds with unique chemical and biological properties. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,7 Dichloro 1,3 Benzothiazole

Influence of Halogen Substituents (Bromine and Chlorine) on Reaction Pathways and Reactivity Profiles

The reactivity of 2-Bromo-4,7-dichloro-1,3-benzothiazole is intrinsically governed by the electronic and steric effects of its three halogen atoms. The bromine atom at the 2-position and the chlorine atoms at the 4- and 7-positions of the benzothiazole (B30560) ring system create a distinct electronic landscape that dictates its susceptibility to various reagents and reaction conditions.

Conversely, the halogen atoms, particularly the bromine at the highly activated 2-position, are excellent leaving groups in nucleophilic substitution reactions. The carbon-bromine bond at the C2 position is the most likely site for nucleophilic attack due to the inherent reactivity of this position in the benzothiazole system. This is a common reaction pathway for many 2-halobenzothiazoles.

Furthermore, the presence of multiple halogen atoms opens the door for regioselective reactions. For instance, protodehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can be a competing reaction pathway. Studies on related halogenated benzothiazoles have shown that the choice of reducing agent and reaction conditions can selectively target a specific halogen atom. researchgate.net

The halogens also play a crucial role in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. The carbon-bromine and carbon-chlorine bonds can serve as handles for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in such couplings) could potentially allow for selective functionalization.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The rates of nucleophilic substitution reactions at the 2-position are expected to be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles will generally lead to faster reaction rates.

Solvent: Polar aprotic solvents can stabilize the transition state and accelerate the reaction.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate.

A kinetic model developed for the degradation of the parent compound, benzothiazole, highlights the complexity of the reaction kinetics, which are influenced by factors such as pH and the concentration of reactants. nih.gov Similar complexities would be expected for its halogenated derivatives.

Role of Catalysis in Facilitating Transformations of this compound

Catalysis is a cornerstone of modern organic synthesis, and it is highly probable that transformations of this compound would heavily rely on catalytic methods. The presence of carbon-halogen bonds makes this compound an ideal candidate for a variety of catalytic cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new bonds. These reactions typically involve the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (for Heck-type reactions), and finally, reductive elimination to yield the product and regenerate the catalyst. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in these catalytic cycles, which could allow for selective functionalization of the 2-position.

Iron-catalyzed reactions have also emerged as a more economical and environmentally friendly alternative to palladium catalysis for certain transformations. For instance, iron(II) bromide has been shown to catalyze the oxidative coupling of benzylamines with ortho-substituted anilines to form 1,3-benzazoles. rsc.org While not a direct reaction of the target compound, it demonstrates the potential of iron catalysts in benzothiazole chemistry.

The development of dual catalytic systems, for example, combining a nickel and a cobalt catalyst, has been shown to be effective for the cross-electrophile coupling of aryl halides with alkyl halides. nih.gov Such systems could potentially be employed to functionalize this compound.

Elucidation of Reaction Mechanisms and Identification of Intermediates

The elucidation of reaction mechanisms for transformations involving this compound would likely involve a combination of experimental techniques and computational studies.

For nucleophilic aromatic substitution at the 2-position, the reaction could proceed through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile on the aromatic ring. Spectroscopic techniques such as NMR and mass spectrometry could be used to detect and characterize such intermediates.

In palladium-catalyzed cross-coupling reactions , the mechanism involves a well-established catalytic cycle of oxidative addition, transmetalation/migratory insertion, and reductive elimination. The specific intermediates would be organopalladium complexes that can be studied using techniques like ³¹P NMR if phosphine (B1218219) ligands are employed.

Computational chemistry, particularly density functional theory (DFT), can provide valuable insights into the reaction pathways, transition state structures, and activation energies. rsc.org Such studies can help to rationalize the observed reactivity and regioselectivity and to predict the most favorable reaction conditions.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 4,7 Dichloro 1,3 Benzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Bromo-4,7-dichloro-1,3-benzothiazole, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the primary step.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the heterocyclic sulfur and nitrogen atoms. The multiplicity of the signals (singlet, doublet, etc.) and the coupling constants (J) between adjacent protons would provide crucial information about their relative positions on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbons attached to electronegative atoms (Br, Cl, N, S) would typically appear at lower field (higher ppm values). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic part of this specific molecule.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for a definitive structural assignment by establishing correlations between protons and carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrations would include C-Br, C-Cl, C=N, C-S, and aromatic C-C and C-H stretching and bending modes. The precise frequencies of these bands are sensitive to the molecular environment and substitution pattern.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information to the IR spectrum. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for vibrations of non-polar bonds and symmetric vibrations of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺). This would allow for the confirmation of the elemental formula (C₇H₂BrCl₂NS) based on the highly accurate mass measurement. The isotopic pattern of the molecular ion peak would be particularly informative, showing the characteristic distribution for a compound containing one bromine atom and two chlorine atoms.

Fragmentation Pattern: Upon ionization, the molecule would undergo fragmentation, producing a series of daughter ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure, revealing the weakest bonds and stable substructures. The fragmentation pathways can be predicted based on the known chemical properties of benzothiazoles and halogenated aromatic compounds.

X-ray Crystallography for Solid-State Structural Determination of the Compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is crucial for understanding the molecule's conformation and packing in the solid phase. While crystallographic data for the title compound is not available, studies on related structures like 2-Bromo-4-phenyl-1,3-thiazole and 2,4-Dibromothiazole have been reported, demonstrating the utility of this technique for elucidating the structures of halogenated thiazoles. nih.govresearchgate.netresearchgate.net

Hyphenated Techniques for Enhanced Characterization

To analyze complex mixtures or to obtain multiple streams of data from a single sample, hyphenated techniques are often employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. GC would separate the compound from any impurities, and the mass spectrometer would provide mass-to-charge ratio data for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the preferred method. The compound would be separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer for detection and identification.

Computational Chemistry and Theoretical Modeling of 2 Bromo 4,7 Dichloro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. scirp.org It is widely employed to determine the electronic structure, optimize molecular geometries, and analyze the conformational landscape of molecules, including halogenated benzothiazoles. nbu.edu.saproteobiojournal.com

Electronic Structure: DFT calculations are used to determine the distribution of electrons within a molecule, providing crucial information about its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net For benzothiazole (B30560) derivatives, the HOMO is often located on the benzothiazole moiety itself, while the LUMO's position can be influenced by substituents. ukm.my

Molecular Geometry: Theoretical geometry optimization using DFT, often with basis sets like B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. nbu.edu.saproteobiojournal.com These calculations provide a detailed three-dimensional structure. For benzothiazole derivatives, DFT has been used to calculate the geometry with high accuracy, showing good correlation with experimental data where available. proteobiojournal.com The planarity and symmetry of the benzothiazole ring system are key determinants of its electronic and interaction properties.

Conformational Analysis: For molecules with flexible bonds, DFT can be used to map the potential energy surface associated with bond rotation. While the rigid fused ring system of 2-Bromo-4,7-dichloro-1,3-benzothiazole limits its conformational freedom, this analysis is crucial for derivatives with flexible side chains. nbu.edu.sa Studies on other 1,3-benzothiazole derivatives have identified different stable conformers and calculated the energy barriers for their interconversion. nbu.edu.sa

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzothiazole Core (Example Data) Note: Data for the specific this compound is not readily available in published literature; this table is representative of DFT calculations on similar benzothiazole structures.

| Parameter | Bond | Typical Calculated Value (Å/°) |

| Bond Length | S1-C2 | 1.750 - 1.765 Å nbu.edu.saproteobiojournal.com |

| Bond Length | C2-N3 | 1.294 - 1.341 Å nbu.edu.sa |

| Bond Length | N3-C9 | 1.390 - 1.405 Å |

| Bond Length | C4-C5 | 1.380 - 1.395 Å |

| Bond Length | C5-C6 | 1.390 - 1.410 Å |

| Bond Length | C6-C7 | 1.385 - 1.400 Å |

| Bond Angle | C9-S1-C2 | 88.0 - 90.0° |

| Bond Angle | S1-C2-N3 | 114.0 - 116.0° |

| Bond Angle | C2-N3-C9 | 109.0 - 111.0° |

Quantum Chemical Descriptors for Reactivity Prediction and Site Selectivity

Quantum chemical descriptors derived from DFT calculations serve as powerful indicators for predicting the reactivity and site selectivity of molecules. These descriptors quantify various aspects of a molecule's electronic structure. scirp.orgaimspress.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. scirp.org

Softness (S): The reciprocal of hardness, with higher values indicating greater reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic character.

Studies on benzothiazole derivatives have shown that these descriptors can effectively rank the reactivity of different compounds within a series. scirp.org

Local Reactivity and Site Selectivity: To predict where a chemical reaction will occur on a molecule, local descriptors are used.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. scirp.orgscirp.org For benzothiazoles, the nitrogen atom of the thiazole (B1198619) ring is consistently a site of negative potential, making it a nucleophilic center. scirp.orgscirp.org The positions of the halogen atoms in this compound would significantly influence the MEP, creating electropositive regions (σ-holes) on the halogens that can participate in halogen bonding.

Fukui Functions: These functions analyze the change in electron density at a specific point in the molecule upon the addition or removal of an electron, identifying the most electrophilic and nucleophilic sites with greater precision. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance for Reactivity |

| HOMO Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity. |

| LUMO Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity. |

| HOMO-LUMO Gap | ΔE | A small gap suggests high polarizability and high chemical reactivity. aimspress.com |

| Chemical Hardness | η | A low value indicates a "soft" molecule that is more reactive. scirp.org |

| Electrophilicity Index | ω | A high value indicates a strong electrophile. scirp.org |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations can provide critical insights into its behavior in different environments, particularly in solution. nih.gov

Dynamic Behavior: MD simulations model the vibrations, rotations, and translations of a molecule, revealing its conformational flexibility and stability. By simulating the system over nanoseconds or longer, researchers can observe how the molecule explores different energy states and conformations, which is essential for understanding its interactions with other molecules. mdpi.com

Solvent Interactions: The behavior of a molecule can be significantly altered by the solvent. MD simulations explicitly model solvent molecules, allowing for the detailed study of solvation shells and specific solute-solvent interactions like hydrogen or halogen bonds. nih.govnih.gov For halogenated compounds, understanding these interactions is crucial, as the solvent can influence the strength and nature of halogen bonds, which are important in both materials science and biological contexts. ed.ac.uk Studies on halogenated ligands have demonstrated that co-solvent MD simulations can successfully identify halogen-bonding interaction sites in binding pockets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Studies on Halogenated Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) are computational modeling techniques that aim to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. aimspress.comnih.govnih.gov

QSAR/CSAR Models: These models are built by correlating calculated molecular descriptors (e.g., steric, electronic, lipophilic properties) with experimentally measured activities (e.g., inhibitory concentrations, binding affinities). For halogenated benzothiazoles, QSAR studies have been employed to understand the structural requirements for various biological activities, such as anticancer or antimicrobial effects. nih.govmdpi.comnbuv.gov.ua

Key Findings from Benzothiazole QSAR Studies:

Lipophilicity: This property, often expressed as logP, is frequently a key determinant of activity, influencing how a molecule crosses cell membranes. nih.gov

Electronic Effects: Descriptors related to electron distribution, such as the electrophilicity index or the energies of frontier orbitals, are often included in models to account for the electronic interactions between the ligand and its target. aimspress.com

Steric Factors: The size and shape of substituents on the benzothiazole core can significantly impact binding. QSAR models help to quantify these effects. nih.gov

A study on benzothiazole derivatives as H3-receptor antagonists found that improvements in potency would require less bulky, more flexible, and less lipophilic structures. nih.gov Another QSAR analysis of halogen-substituted benzothiazoles for antiproliferative activity highlighted the importance of specific structural features for efficacy against different cell lines. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nbuv.gov.ua

In Silico Approaches for Predicting Molecular Interactions with Biological Targets or Material Components

In silico methods encompass a range of computational techniques used to predict how a small molecule like this compound might interact with a larger system, such as a protein or a material surface. nih.gov

Molecular Docking: This is one of the most common in silico techniques. It predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor or enzyme. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on a force field. Docking studies on benzothiazole derivatives have been used to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) with amino acid residues in the active sites of enzymes, providing a rationale for their biological activity. nih.govnih.gov

Predicting Interactions with Materials: Beyond biological targets, in silico approaches can model the interaction of halogenated benzothiazoles with material components. This is relevant for applications in organic electronics, where the molecule's orientation and packing on a surface can determine the performance of a device. DFT calculations can predict adsorption energies and geometries on various substrates. nih.gov

These computational approaches are invaluable in modern drug discovery and materials science, enabling the rational design of new halogenated benzothiazole derivatives with tailored properties and functions. nih.govnih.gov

Applications and Advanced Research Areas of the Halogenated Benzothiazole Scaffold

Medicinal Chemistry Research Based on the Benzothiazole (B30560) Scaffold

In the realm of drug discovery, the halogenated benzothiazole nucleus serves as a cornerstone for the development of new therapeutic agents. Researchers have extensively explored its potential across various biological targets, leading to the identification of potent anticancer, antimicrobial, antifungal, and anti-inflammatory compounds. This research focuses on the preclinical stages, investigating how structural modifications impact biological activity and mechanism of action, without delving into clinical trial data, dosage, or patient safety profiles.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For halogenated benzothiazoles, SAR analyses have provided critical insights into designing more potent and selective agents.

Anticancer Activity: The position and nature of halogen substituents on the benzothiazole ring are crucial for anticancer activity. chula.ac.th For instance, studies on 2-arylbenzothiazole derivatives have shown that halogen substitutions can lead to potent growth inhibition in various cancer cell lines, including breast and colon cancer. nih.gov Quantitative structure-activity relationship (GQSAR) analysis indicates that substituting the aryl ring with electron-withdrawing groups, such as halogens, can increase anticancer activity. chula.ac.th The isosteric replacement of a quinazoline (B50416) ring with a benzothiazole scaffold has been explored to mimic the ATP competitive binding regions of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. researchgate.net In some series, the introduction of a halogen, like fluorine, at the 5-position of the benzothiazole ring has been associated with significant antiproliferative effects. nih.gov

Antimicrobial and Antifungal Activity: Halogenation has been a successful strategy for enhancing the antimicrobial and antifungal properties of benzothiazole derivatives. SAR studies have revealed that the presence of halogen atoms on the benzothiazole moiety or on associated phenyl rings often enhances activity. nih.govnih.gov For example, the substitution of chloro, bromo, or fluoro groups has been shown to increase antibacterial and antifungal potency. nih.govmdpi.com In one study, bromo and methoxy (B1213986) substitutions were identified as important for antibacterial activity. mdpi.com Specifically, substituting the benzothiazole ring with halogen groups has been shown to improve activity against various bacterial strains. nih.gov For antifungal agents, SAR studies of compounds designed to inhibit enzymes like sterol 14-α demethylase (CYP51) or N-myristoyltransferase (NMT) have highlighted the favorable role of halogen substituents in improving potency against pathogens like Candida albicans and Cryptococcus neoformans. rsc.orgnih.gov

Table 1: Impact of Halogen Substitution on Antimicrobial Activity of Benzothiazole Derivatives

| Compound Series | Halogen Substituent | Position of Substitution | Observed Effect on Activity | Target Organism(s) | Reference |

|---|---|---|---|---|---|

| Phenyl-substituted Benzothiazoles | -Cl, -F | Phenyl ring at position 4 | Enhanced antibacterial activity | E. coli, S. typhi | nih.gov |

| Benzothiazole-Thiazole Hybrids | -Br, -Cl | Phenyl ring | Increased antifungal activity | Fungal strains | mdpi.com |

| Benzothiazole-Amide-Imidazole Scaffolds | Various halogens | Benzothiazole & Imidazole rings | Potent activity | C. albicans, C. neoformans | nih.gov |

| General Benzothiazole Derivatives | -Br | 7-position of benzothiazole ring | Enhanced antibacterial action | S. aureus, B. subtilis, E. coli | nih.gov |

Anti-inflammatory Activity: Halogenated benzothiazoles have also been investigated as anti-inflammatory agents. SAR studies indicate that the presence of electron-withdrawing groups, including halogens like fluorine and chlorine on associated aniline (B41778) moieties, can increase anti-inflammatory effects. nih.govijariie.com For example, benzothiazole derivatives containing a 4-fluoroaniline (B128567) group with an amide linkage showed notable anti-inflammatory activity. ijariie.com Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which have anti-inflammatory properties, have been developed from the benzothiazole scaffold, with chloro-substituted analogs showing high potency. nih.gov

Understanding the molecular mechanism of action is crucial for drug development. Research on halogenated benzothiazoles has identified several key biological targets, including enzymes and receptors.

Enzyme Inhibition: Many halogenated benzothiazole derivatives exert their biological effects by inhibiting specific enzymes.

Kinases: As anticancer agents, these compounds have been found to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies have shown that the benzothiazole fragment can bind effectively within the ATP-binding pocket of the EGFR receptor. nih.gov

CYP51: In the context of antifungal activity, halogenated benzothiazoles have been shown to inhibit sterol 14-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov

N-Myristoyltransferase (NMT): This enzyme is another validated antifungal target, and halogenated benzothiazole derivatives have been developed as potent NMT inhibitors. rsc.orgresearchgate.net

Cholinesterases and MAO-B: For potential applications in neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr

Cathepsin K: Halogenated benzothiazoles have been explored as inhibitors of Cathepsin K, an enzyme involved in bone resorption. nih.gov

Receptor Binding: Besides enzyme inhibition, some halogenated benzothiazoles function by binding to specific cellular receptors.

Aryl Hydrocarbon Receptor (AhR): Certain fluorinated benzothiazoles have been identified as ligands for the Aryl Hydrocarbon Receptor, and this interaction is correlated with their anti-proliferative activity.

Peripheral Benzodiazepine Receptors (PBR): Halogenated indolylglyoxylamides, which share structural similarities with benzothiazole derivatives, have been developed as high-affinity ligands for PBR, with potential applications in neuroimaging. nih.gov

Quorum Sensing Receptors: Benzothiazole derivatives have been shown to inhibit the LasR quorum sensing receptor in Pseudomonas aeruginosa, indicating a potential mechanism for combating bacterial virulence. nih.gov

The halogenated benzothiazole scaffold is a versatile template for the rational design of new pharmacophores. rjptonline.org Medicinal chemists utilize this framework to construct molecules with improved potency, selectivity, and pharmacokinetic properties. ekb.egnih.gov By strategically placing halogen atoms and other functional groups, researchers can fine-tune the molecule's interaction with its biological target. researchgate.net For example, combining the benzothiazole core with other heterocyclic rings like thiazole (B1198619) or triazole has led to novel compounds with significant antimicrobial or anticancer activities. nih.govekb.eg This design strategy often involves computational methods, such as molecular docking, to predict binding modes and guide the synthesis of more effective compounds. ekb.egnih.gov

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry to discover novel chemical entities with improved properties. nih.gov

Bioisosteric Replacement: This strategy involves substituting one part of a molecule with another that has similar physical or chemical properties, with the aim of enhancing biological activity or optimizing drug-like characteristics. drughunter.comcambridgemedchemconsulting.com In the context of benzothiazoles, researchers have replaced other heterocyclic systems, such as quinazoline, with the benzothiazole ring to create new kinase inhibitors. researchgate.net This approach can lead to compounds with similar biological activity but potentially improved intellectual property status or better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govresearchgate.net

Scaffold Hopping: This is a more drastic approach where the central core (scaffold) of a known active molecule is replaced with a structurally different one, while maintaining the original biological activity. nih.gov The benzothiazole scaffold has been successfully used in scaffold hopping strategies to develop novel inhibitors for targets like bacterial DNA gyrase and various kinases. nih.govresearchgate.net This approach can lead to the discovery of entirely new classes of compounds with improved properties over the original lead molecule. nih.gov

Applications in Materials Science and Optoelectronics

Beyond its medicinal applications, the halogenated benzothiazole scaffold has emerged as a valuable component in the field of materials science, particularly for the development of organic electronic materials. Its electron-withdrawing nature makes it an excellent building block for creating materials with desirable optical and electronic properties.

Halogenated benzothiazole derivatives are increasingly used in the design and synthesis of organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The benzothiadiazole (BT) unit, a close relative, and its halogenated derivatives are particularly effective as electron-accepting functionalities in donor-acceptor (D-A) type polymers and small molecules. researchgate.netmdpi.com

The incorporation of halogenated benzothiazole or benzothiadiazole units into a conjugated polymer backbone can lower the material's energy levels (HOMO and LUMO), which is beneficial for charge injection and transport in electronic devices. researchgate.net These materials have shown promising performance, with some BT-based polymers achieving high hole mobilities in OTFTs. researchgate.net The inherent stability and processability of these compounds make them attractive candidates for creating lightweight, flexible, and low-cost electronic devices. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs), Solar Cells, and Photovoltaic Devices

Halogenated benzothiazoles, particularly derivatives of 2,1,3-benzothiadiazole (B189464) (a related structural class), are crucial acceptor units in the synthesis of photoluminescent compounds for organic electronic devices. researchgate.net Their strong electron-withdrawing nature enhances the electronic properties of organic materials, making them suitable for use in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and organic field-effect transistors. researchgate.net

A notable example is 4,7-Dibromo-2,1,3-benzothiadiazole (B82695), which serves as a key building block for organic semiconductors. ossila.com This compound is an intermediate in the synthesis of polymers like PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and PCPDTBT (poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]]). ossila.comchemicalbook.com These polymers are utilized in high-performance organic photovoltaic (OPV) devices. chemicalbook.com The incorporation of the dibromo-benzothiadiazole unit helps in creating low band gap conjugated polymers that are efficient in harvesting light for solar energy conversion. chemicalbook.com

The versatility of the halogenated benzothiazole scaffold allows for the development of a variety of small molecules and polymers with tailored properties for electronic applications. researchgate.net The ability to modify the structure through halogenation provides a pathway to optimize performance in OLEDs and solar cells. researchgate.netresearchgate.net

Table 1: Examples of Halogenated Benzothiazole Scaffolds in Organic Electronics

| Compound/Polymer | Application | Role of Halogenated Benzothiazole |

|---|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | Monomer for organic semiconductors | Building block for low band gap polymers in OPVs. ossila.comchemicalbook.com |

| PCDTBT | Polymer for OPV devices | The benzothiadiazole unit acts as an electron acceptor. ossila.comchemicalbook.com |

Studies on Photophysical Properties, Fluorescence, and Luminescence Characteristics

The photophysical properties of benzothiazole derivatives are a subject of intense research. These compounds are known for their fluorescent and luminescent characteristics, which can be modulated by structural modifications, including halogenation. rsc.orgresearchgate.net Benzothiazole derivatives are being investigated for their potential in creating white light-emitting devices. rsc.orgresearchgate.net For instance, by combining structurally similar benzothiazole compounds with different emission colors (blue-violet, green, and orange), it is possible to achieve white light emission when doped into a polymer matrix. rsc.orgresearchgate.net

The presence of halogen atoms can influence the excited-state dynamics of these molecules. For example, studies on 4,7-dithien-2-yl-2,1,3-benzothiadiazole have shown that its photophysical behavior is dependent on solvent polarity and involves internal charge transfer upon excitation. rsc.org In a solid matrix like polymethyl methacrylate, the radiative processes are enhanced, leading to a high fluorescence quantum yield of 90%. rsc.org This highlights the potential of tuning the luminescent properties of benzothiazole derivatives for various applications.

Theoretical studies on benzothiazole-based fluorescent probes have also been conducted to understand the influence of substituents on their photophysical properties, such as the excited-state intramolecular proton transfer (ESIPT) behavior, which is crucial for their fluorescence. nih.gov

Table 2: Photophysical Properties of Selected Benzothiazole Derivatives

| Compound | Emission Color | Key Photophysical Feature |

|---|---|---|

| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Blue-violet | Component for white light emission. rsc.orgresearchgate.net |

| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Green | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Orange | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.net |

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for the development of fluorescent probes and chemical sensors. mdpi.com These sensors can be designed to detect a variety of analytes, including ions and biomolecules, by linking the benzothiazole fluorophore to a specific recognition moiety. researchgate.net The interaction between the analyte and the probe leads to a change in the fluorescence properties, such as intensity or wavelength, allowing for detection. researchgate.net

Benzothiazole-based probes are advantageous due to their potential for high quantum yields and large Stokes shifts. researchgate.net They have been developed for detecting species like hydrazine, with theoretical studies guiding the design of more sensitive probes. nih.gov The derivatization of the benzothiazole core allows for the creation of sensors for a wide range of applications in biological and environmental analysis. mdpi.comresearchgate.net

Other Specialized Research Applications (e.g., Agrochemicals, Analytical Reagents)

Beyond organic electronics and sensors, the halogenated benzothiazole scaffold has found applications in other specialized research areas.

Agrochemicals: Benzothiazole and its derivatives exhibit a broad spectrum of biological activities, making them important scaffolds in the discovery of new agrochemicals. mdpi.comnih.gov Research over the past two decades has demonstrated their potential as antibacterial, antifungal, antiviral, herbicidal, and insecticidal agents. mdpi.comnih.govresearchgate.net The introduction of halogens into active ingredients is a common strategy in modern agrochemical design to enhance efficacy and optimize physicochemical properties. nih.gov It is estimated that around 81% of agrochemicals launched between 2010 and 2020 contain halogen atoms. researchgate.net The versatility of the benzothiazole structure, with multiple sites for modification, makes it a valuable target for the development of new and effective pesticides. mdpi.com

Analytical Reagents: Azo derivatives of benzothiazoles are valuable as analytical reagents, particularly as metal chromogenic agents for spectrophotometric analysis. researchgate.net For instance, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) has been synthesized and used for the photometric determination of metals like copper and palladium. researchgate.net The synthesis of such reagents involves the coupling of a diazotized aminobenzothiazole with a suitable coupling agent. researchgate.net These reagents form colored complexes with metal ions, allowing for their quantification.

Future Research Directions and Unaddressed Challenges for 2 Bromo 4,7 Dichloro 1,3 Benzothiazole Research

Development of Eco-Friendly and Sustainable Synthetic Methodologies

A primary and fundamental challenge is the development of a reliable, high-yield synthesis for 2-Bromo-4,7-dichloro-1,3-benzothiazole. Future research should prioritize the creation of "green" and sustainable synthetic protocols. This would involve exploring:

Catalyst Systems: Investigating novel metal-based or organocatalytic systems that can efficiently facilitate the necessary cyclization and halogenation steps.

Solvent Selection: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or deep eutectic solvents. organic-chemistry.org

Energy Efficiency: Exploring energy-efficient reaction conditions, such as microwave-assisted synthesis or mechanochemistry, to reduce the environmental footprint. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, minimizing waste.

Advanced Mechanistic Investigations into Structure-Function Relationships in Diverse Applications

Once a viable synthetic route is established, the next critical step is to understand how the unique arrangement of bromo and chloro substituents on the benzothiazole (B30560) core influences its properties. The presence of three halogen atoms at distinct positions suggests potentially interesting electronic and steric effects. Research should focus on:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the molecule's electronic structure, reactivity, and potential for intermolecular interactions.

Spectroscopic and Crystallographic Analysis: Conducting in-depth spectroscopic (NMR, UV-Vis, IR) and single-crystal X-ray diffraction studies to precisely determine its three-dimensional structure and packing in the solid state.

Probing for Biological Activity: Screening the compound against various biological targets (e.g., kinases, bacteria, fungi) to uncover any potential pharmaceutical applications, a common trait for the broader benzothiazole family. nih.govnih.gov

Exploration of Novel Chemical Transformations and Reactivity Patterns

The three halogen atoms on this compound offer multiple sites for further chemical modification. A key research direction would be to explore the differential reactivity of the bromo and chloro substituents.

Cross-Coupling Reactions: Investigating Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the bromine and chlorine positions to build more complex molecular architectures. The reactivity of the C2-bromo group is expected to be different from the C4/C7-chloro groups, allowing for selective functionalization.

Nucleophilic Aromatic Substitution: Studying the susceptibility of the chloro-substituted positions to nucleophilic aromatic substitution (SNAAr) reactions.

Directed Metalation: Exploring the potential for directed ortho-metalation to introduce new functional groups onto the benzene (B151609) ring.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Given the complete lack of data, this compound and its future derivatives represent a perfect test case for the application of AI and machine learning.

Property Prediction: Once initial experimental data is generated, machine learning models could be trained to predict the properties of hypothetical derivatives, such as solubility, toxicity, and electronic characteristics.

De Novo Design: AI algorithms could be used to design new derivatives with optimized properties for specific applications, such as organic electronics or medicinal chemistry. nih.gov This would accelerate the discovery process by prioritizing the synthesis of the most promising candidates.

Identification and Characterization of New Derivatives with Enhanced Properties

The ultimate goal of the foundational research outlined above is to use this compound as a scaffold to create new molecules with valuable properties.

Organic Electronics: By functionalizing the core structure through cross-coupling reactions, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) could be developed. The electron-withdrawing nature of the benzothiazole and halogen atoms makes it a promising building block for electron-accepting materials. ossila.com

Medicinal Chemistry: By introducing various pharmacophores, libraries of new compounds could be synthesized and screened for anticancer, antimicrobial, or other therapeutic activities. nih.gov

Q & A

Q. What in silico strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens against enzyme targets (e.g., bacterial dihydrofolate reductase). QSAR models trained on benzothiazole datasets correlate logP values with antimicrobial activity (IC50). ADMET predictions assess toxicity risks (e.g., hepatotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.